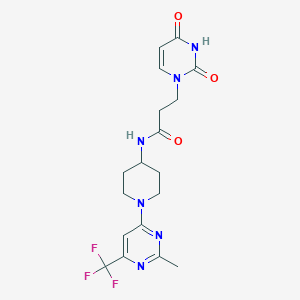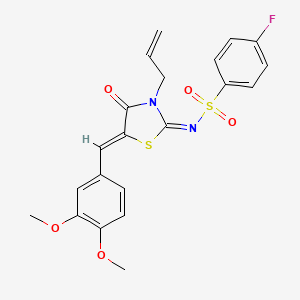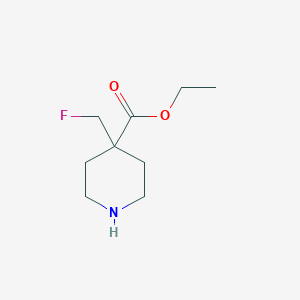![molecular formula C20H25N5O2 B2766272 1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione CAS No. 938802-76-7](/img/structure/B2766272.png)
1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione is a chemical compound with the molecular formula C18H23N5O2 . It is available from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C18H23N5O2 . A detailed analysis of its structure would require advanced techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of novel compounds for their potential antimicrobial properties. For instance, a study detailed the synthesis and evaluation of a series of compounds for their activity against a variety of bacteria and fungi. The compounds demonstrated interesting antimicrobial activity, with certain derivatives showing higher effectiveness compared to reference drugs (Ghorab et al., 2017).
Materials Science and Fluorescence Applications
Another field of interest is the development of materials with unique properties, such as piezochromism, acidochromism, and aggregation-induced emission characteristics. Research in this area has led to the synthesis of compounds that exhibit different stimulus-responsive fluorescent properties in the solid state, with potential applications in cell imaging (Lei et al., 2016).
Synthesis Towards Natural Bioactive Compounds
Additionally, research has been conducted on the stereoselective reduction of compounds as intermediate products in the synthesis toward natural bioactive compounds. This includes the study of the effects and the hydride transfer mechanism of sodium borohydride-metal chlorides system in the reduction process, exploring the stereochemical outcomes of the products (Jumali et al., 2017).
properties
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-23-18-17(19(26)24(2)20(23)27)21-16(22-18)13-25-10-8-15(9-11-25)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADAQGNXUAAQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)
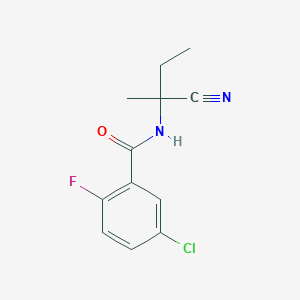
amine](/img/structure/B2766194.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766195.png)
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
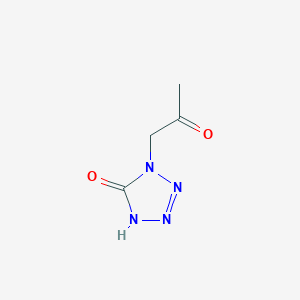

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)
